molecular formula C10H8F4O2 B6306406 2-(2-Fluoro-6-(trifluoromethyl)phenyl)-1,3-dioxolane CAS No. 773102-30-0

2-(2-Fluoro-6-(trifluoromethyl)phenyl)-1,3-dioxolane

Cat. No.: B6306406
CAS No.: 773102-30-0
M. Wt: 236.16 g/mol
InChI Key: XRBICCYPTOPSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-6-(trifluoromethyl)phenyl)-1,3-dioxolane is a halogenated cyclic ether characterized by a 1,3-dioxolane ring substituted with a phenyl group bearing both fluorine and trifluoromethyl groups at the 2- and 6-positions, respectively. This structure imparts high lipophilicity and chemical stability, making it valuable in pharmaceutical intermediates, particularly in the synthesis of drugs like elagolix, a gonadotropin-releasing hormone antagonist .

Properties

IUPAC Name

2-[2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c11-7-3-1-2-6(10(12,13)14)8(7)9-15-4-5-16-9/h1-3,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBICCYPTOPSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC=C2F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Catalyst : p-Toluenesulfonic acid (PTSA, 0.1–0.5 equiv)

  • Solvent : Toluene or dichloromethane

  • Temperature : 80–110°C

  • Time : 6–12 hours

This method achieves moderate yields (70–85%) but requires careful control of moisture to prevent hydrolysis. A key limitation is the formation of byproducts due to incomplete cyclization, necessitating chromatographic purification.

Swern Oxidation-Mediated Cyclization

Source details an optimized cyclization route using Swern oxidation conditions, which avoids the need for strong acids.

Protocol Overview

  • Oxidation : A ketone precursor is treated with dimethyl sulfoxide (DMSO) activated by a trimethylamine-sulfur trioxide complex.

  • Cyclization : The resulting intermediate reacts with ethylene glycol in the presence of triethylamine.

ParameterValueSource
SolventMethylene chloride
Temperature36–38°C
Reaction Time16 hours
Yield93%

This method minimizes side reactions and enhances reproducibility, making it suitable for industrial scale-up. The use of triethylamine as a base ensures efficient deprotonation during cyclization.

Environmentally Benign Protocols Using Heterogeneous Catalysts

Source highlights the potential of Indion 190 resin, a sulfonic acid-functionalized polymer, as a recyclable catalyst for dioxolane synthesis.

Advantages Over Traditional Methods

  • Reduced Waste : The resin is filtered and reused for 5–10 cycles without loss of activity.

  • Milder Conditions : Reactions proceed at 60–70°C, lowering energy consumption.

  • Solvent Flexibility : Compatible with ethanol/water mixtures, reducing reliance on halogenated solvents.

While direct data for 2-(2-fluoro-6-(trifluoromethyl)phenyl)-1,3-dioxolane is lacking, analogous dioxolane syntheses using Indion 190 achieve yields of 80–88%.

Chlorination-Oxidation Pathways

Source describes a chlorination-oxidation approach for introducing sulfonyl groups, which can be adapted for functionalizing the benzene ring.

Key Steps

  • Chlorination : Treatment with chlorine gas in a hydrochloric acid/nitric acid mixture.

  • Oxidation : Conversion of intermediate thioethers to sulfonyl chlorides.

ParameterValueSource
Chlorine Equivalents4–6 equiv
Temperature50–70°C
Purity>97%

Although designed for sulfonyl chloride synthesis, this method’s robust oxidative conditions could be modified to install fluorine or trifluoromethyl groups under controlled settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-(trifluoromethyl)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine or trifluoromethyl groups.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluoro-6-(trifluoromethyl)phenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)-1,3-dioxolane involves its interaction with specific molecular targets, depending on its application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)-1,3-dioxolane with three closely related derivatives:

Compound Molecular Formula Molecular Weight Key Substituents Lipophilicity (LogP) Solubility
This compound C₁₀H₈F₄O₂ ~244.17* -F, -CF₃ (phenyl) Predicted high (~3.0) Likely in DCM, methanol
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane C₉H₇BrF₃O₂ 277.07 -Br, -F (phenyl) ~2.8 (estimated) Not reported
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane C₁₀H₁₀ClF₃O₂ 216.63 -Cl, -F, -CH₃ (phenyl) ~2.86 Not reported
2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane C₈H₁₂BrF₃O₂ 277.08 -CF₃ (dioxolane), -Br (butyl chain) ~2.86 Likely in organic solvents

*Calculated based on formula.

Key Observations:
  • Substituent Effects : The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to bromo (-Br) or chloro (-Cl) substituents in analogues .
  • Reactivity : Brominated derivatives (e.g., ) may exhibit higher reactivity in nucleophilic substitution reactions due to the polarizable C-Br bond, whereas the C-F bond in the target compound is more inert .

Biological Activity

2-(2-Fluoro-6-(trifluoromethyl)phenyl)-1,3-dioxolane is an organic compound notable for its unique structure, which includes a dioxolane ring and fluorinated substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C10H8F4O2
  • CAS Number : 773102-30-0
  • Molecular Weight : 236.16 g/mol
  • Purity : Typically ≥95% .

Synthesis

The synthesis of this compound generally involves reacting 2-fluoro-6-(trifluoromethyl)phenol with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and strong acids like sulfuric acid to facilitate cyclization .

Biological Activity

Research indicates that compounds containing trifluoromethyl groups, such as this compound, exhibit significant biological activities. These include:

Antimicrobial Properties

  • Preliminary studies suggest potential antimicrobial effects, though specific data on this compound's efficacy against various pathogens remain limited.

Anticancer Activity

  • The presence of fluorinated groups can enhance the binding affinity of compounds to biological targets. Trifluoromethyl groups have been associated with increased potency in inhibiting certain enzymes relevant to cancer pathways .

The mechanism of action for this compound may involve:

  • Interaction with Enzymes : The compound may inhibit or activate specific enzymes or receptors due to its structural characteristics.
  • Enhanced Binding Affinity : The electron-withdrawing nature of the trifluoromethyl group increases the compound's hydrophobic character, potentially improving interactions with lipid membranes or protein targets .

Study on Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of fluorinated compounds similar to this compound. It was found that these compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Comparison with Other Fluorinated Compounds

A comparative analysis of similar fluorinated compounds revealed that those with a dioxolane structure often exhibited improved stability and solubility, which are crucial for drug formulation. This structural advantage may enhance their therapeutic potential compared to non-fluorinated analogs .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundPreliminary evidenceSignificantEnzyme inhibition, enhanced binding
2-Fluoro-5-(trifluoromethyl)phenyl isocyanateModerateModerateNucleophilic attack on cancer cells
2-(Trifluoromethyl)phenyl isocyanateLowLowLimited interaction with targets

Q & A

What are the standard synthetic routes for 2-(2-Fluoro-6-(trifluoromethyl)phenyl)-1,3-dioxolane, and how can purity be ensured?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with fluorinated aromatic precursors. For example, a halogenated phenyl intermediate (e.g., 3-bromo-6-chloro-2-fluorophenyl derivatives) may undergo nucleophilic substitution or coupling reactions to introduce the dioxolane ring. Catalysts like palladium complexes or Lewis acids (e.g., BF₃·Et₂O) are often employed to enhance reactivity. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization using polar aprotic solvents (e.g., DMF). Purity (>95%) is validated by HPLC or GC-MS, with strict control of reaction stoichiometry and inert atmospheres to minimize side products .

How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?

Level: Basic
Methodological Answer:

  • ¹⁹F NMR : Identifies fluorine environments; the 2-fluoro and trifluoromethyl groups exhibit distinct chemical shifts (e.g., δ -110 to -120 ppm for aromatic F, -60 to -70 ppm for CF₃) .
  • ¹H NMR : The dioxolane protons (O-CH₂-O) appear as a multiplet at δ 4.5–5.5 ppm, while aromatic protons show splitting patterns dependent on substituents.
  • IR Spectroscopy : Confirms the dioxolane ring via C-O-C stretching (~1,100–1,250 cm⁻¹) and CF₃ asymmetric stretches (~1,150–1,300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] at m/z 280.05 for C₁₀H₇F₄O₂) and fragmentation patterns .

What methodologies are employed to resolve contradictions in biological activity data across different studies?

Level: Advanced
Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

  • Standardized Protocols : Use common reference compounds (e.g., positive controls) and replicate experiments across independent labs.
  • Dose-Response Curves : Quantify EC₅₀/IC₅₀ values under consistent pH, temperature, and serum conditions.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to aggregate data, identifying outliers or confounding variables (e.g., impurities in compound batches) .

What experimental design strategies optimize reaction conditions for synthesizing this compound?

Level: Advanced
Methodological Answer:

  • Factorial Design : Systematically vary factors (temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, a 2³ factorial design can test temperature (60°C vs. 80°C), catalyst (0.5 mol% vs. 1.0 mol%), and solvent (THF vs. DMF) .
  • Response Surface Methodology (RSM) : Models interactions between variables to maximize yield. Orthogonal arrays (e.g., Taguchi methods) reduce the number of experiments while capturing nonlinear effects .

How do computational models predict the reactivity and stability of this dioxolane derivative?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, Fukui indices) to predict sites for electrophilic/nucleophilic attack. For example, trifluoromethyl groups increase electron deficiency at the phenyl ring, enhancing susceptibility to nucleophilic substitution .
  • Molecular Dynamics (MD) : Simulates solvent interactions and thermal stability. Simulations in explicit solvents (e.g., water, DMSO) reveal hydrolysis rates of the dioxolane ring under physiological conditions .

What are the challenges in analyzing surface interactions or environmental persistence of this compound?

Level: Advanced
Methodological Answer:

  • Surface Adsorption : Use microspectroscopic techniques (e.g., ToF-SIMS, AFM) to study interactions with indoor/outdoor surfaces (e.g., glass, polymers). Challenges include quantifying low-concentration residues and differentiating physisorption vs. chemisorption .
  • Environmental Degradation : Accelerated aging tests (UV exposure, ozonation) coupled with LC-MS/MS detect breakdown products. Hydrolysis pathways (e.g., dioxolane ring opening) must be mapped to assess ecotoxicological risks .

How do substituent effects (fluoro vs. trifluoromethyl groups) influence the compound's electronic properties and reactivity?

Level: Advanced
Methodological Answer:

  • Electron-Withdrawing Effects : Trifluoromethyl groups (-CF₃) exert stronger inductive effects than -F, lowering the π-electron density of the aromatic ring. This is quantified via Hammett σₚ constants (σₚ(CF₃) = 0.88 vs. σₚ(F) = 0.34), impacting reaction rates in electrophilic substitutions .
  • Steric Effects : The -CF₃ group introduces steric hindrance, altering regioselectivity in coupling reactions. Computational docking studies (e.g., AutoDock Vina) compare binding affinities in enzymatic assays to validate substituent contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.